Product packaging for Cinnamaldehyde dimethyl acetal(Cat. No.:CAS No. 63511-93-3)

Cinnamaldehyde dimethyl acetal

Cat. No.: B155576
CAS No.: 63511-93-3
M. Wt: 178.23 g/mol
InChI Key: MBAOABFNWSOOLU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamaldehyde dimethyl acetal, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B155576 Cinnamaldehyde dimethyl acetal CAS No. 63511-93-3

Properties

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAOABFNWSOOLU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4364-06-1, 63511-93-3
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3,3-dimethoxypropen-1-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMALDEHYDE DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Overview of Cinnamaldehyde Dimethyl Acetal in Chemical Science

Significance in Organic Synthesis and Chemical Research

The primary significance of cinnamaldehyde (B126680) dimethyl acetal (B89532) in organic synthesis lies in its function as a protecting group for the aldehyde moiety of cinnamaldehyde. ontosight.ai Aldehydes are highly reactive functional groups susceptible to oxidation, reduction, and nucleophilic attack. By converting the aldehyde to a dimethyl acetal, its reactivity is temporarily masked, allowing chemical transformations to be performed on other parts of the molecule without affecting the aldehyde. Acetals are stable under basic, neutral, and many oxidative and reductive conditions, making them effective protecting groups against reagents like Grignard reagents, metal hydrides, and during catalytic hydrogenation. pressbooks.pub

Once the desired transformations are complete, the acetal can be readily hydrolyzed back to the original aldehyde, typically by treatment with aqueous acid. pressbooks.puborganicchemistrytutor.com This deprotection step regenerates the aldehyde functional group, making cinnamaldehyde dimethyl acetal a valuable intermediate in multi-step syntheses. For instance, it is used in the preparation of other complex organic molecules where the cinnamaldehyde structure is a required building block. ontosight.aiorgsyn.org

In chemical research, this compound serves as a reference standard and a subject of study in itself. Its formation as an artifact during the High-Performance Liquid Chromatography (HPLC) analysis of cinnamaldehyde in methanol (B129727) has been a topic of investigation. tandfonline.comresearchgate.nettandfonline.com Understanding the conditions that lead to its formation, such as solvent choice, temperature, and sample concentration, is crucial for accurate analytical quantification of cinnamaldehyde in various sources, including cinnamon essential oils. tandfonline.comtandfonline.com

Fundamental Principles of Acetal Chemistry

Acetal chemistry is a fundamental topic in organic chemistry centered on the reaction of aldehydes or ketones with alcohols. An acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. organicchemistrytutor.commasterorganicchemistry.com When derived from a ketone, they were historically called ketals, though modern usage often refers to both as acetals. libretexts.org

The formation of an acetal is a reversible reaction that requires an acid catalyst. organicchemistrytutor.comwizeprep.com The process begins with the protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst. pressbooks.publibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile, such as an alcohol. pressbooks.pub

The initial nucleophilic addition of one molecule of alcohol to the protonated carbonyl group results in the formation of a hemiacetal, which is a molecule containing both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. pressbooks.pubmasterorganicchemistry.comlibretexts.org Hemiacetals are typically unstable intermediates and are in equilibrium with the starting aldehyde or ketone. pressbooks.pubmasterorganicchemistry.com

In the presence of excess alcohol and continued acid catalysis, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). libretexts.org The departure of the water molecule generates a resonance-stabilized carbocation (an oxonium ion). pressbooks.publibretexts.org A second molecule of alcohol then acts as a nucleophile, attacking this carbocation. libretexts.org The final step is deprotonation of the newly added alcohol group, regenerating the acid catalyst and yielding the stable acetal product. libretexts.org

Because the reaction is reversible, it can be driven toward the products (acetal formation) by removing the water that is formed, often through azeotropic distillation. pressbooks.puborganicchemistrytutor.com Conversely, acetals can be converted back to the original aldehyde or ketone by treatment with aqueous acid, which drives the equilibrium in the reverse direction through hydrolysis. pressbooks.puborganicchemistrytutor.com

Table 2: Typical Laboratory Synthesis Methods for this compound

Method Catalyst Reagents Temperature (°C) Yield (%) Reference
Traditional Acid Catalysis p-Toluenesulfonic acid Cinnamaldehyde, Trimethyl orthoformate, Methanol Room Temperature 91-93% orgsyn.org
Solid Acid Catalysis Silica (B1680970) gel/FeSO₄ α-Amyl cinnamaldehyde, Methanol 80-120 >97% Purity google.com
Acid-Catalyzed Acetalization Hydrochloric acid (HCl) Cinnamaldehyde, Methanol 25 98%

Synthetic Methodologies and Formation Pathways

Advanced Catalytic Systems for Acetalization

Heterogeneous Acid Catalysis

Supported Lewis Acid Catalysts

Lewis acid catalysis is a cornerstone of acetal (B89532) synthesis. Supported Lewis acid catalysts, where the acidic sites are immobilized on a solid support, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste. While specific studies on supported Lewis acids for cinnamaldehyde (B126680) dimethyl acetal are not extensively detailed, the principles apply from broader research on aldehyde acetalization.

For instance, metal-organic frameworks (MOFs) like MIL-101, which possess Lewis acid sites, have been used in conjunction with metal nanoparticles for the chemoselective hydrogenation of cinnamaldehyde. acs.orgresearchgate.net In these systems, the Lewis acid sites on the support interact with the carbonyl group (C=O) of cinnamaldehyde, activating it. acs.orgresearchgate.net This same principle of carbonyl activation by a supported Lewis acid is fundamental to acetal formation. By activating the carbonyl group, the support facilitates the nucleophilic attack by methanol (B129727), leading to the formation of the dimethyl acetal. Catalysts such as Pt/MIL-101 demonstrate how the support's Lewis acidity can be tailored to influence reactions at the carbonyl center. acs.org

Photocatalytic Acetalization Processes

Photocatalysis represents a green and mild approach to chemical synthesis, utilizing light to drive reactions. A photo-organocatalytic protocol for the efficient acetalization of various aldehydes has been developed, which is applicable to the synthesis of cinnamaldehyde dimethyl acetal. rsc.org This method employs an organic dye, such as thioxanthenone, as a photocatalyst and uses inexpensive household lamps as the light source. rsc.org

The process avoids the need for transition-metal complexes or stoichiometric amounts of strong acids. rsc.org The photocatalyst, upon irradiation, activates the aldehyde, facilitating its reaction with an alcohol to form the acetal in high yields. rsc.org Another study has shown that graphitic carbon nitride (g-C3N4) can catalyze the photoacetalization of aldehydes with alcohols under visible light at ambient conditions. nih.gov These methods align with the principles of green chemistry by operating under mild conditions and minimizing waste.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For acetal synthesis, this includes the use of non-corrosive catalysts, environmentally benign solvents, and energy-efficient processes.

Methodologies have been developed for the acetalization of aldehydes using very low loadings (e.g., 0.1 mol %) of conventional acids like hydrochloric acid, without the need to remove water, which is typically a byproduct that can inhibit the reaction. nih.govacs.org These reactions are often fast, high-yielding, and can be performed at room temperature. nih.govacs.org The use of alternative solvents like DMSO, DMF, or even water, combined with methods such as microwave synthesis, has also been explored to create more sustainable protocols for acetal formation. ijsdr.org These approaches are broadly applicable and offer a greener route to synthesizing this compound compared to traditional methods that rely on stoichiometric, corrosive acid catalysts and volatile organic solvents. ijsdr.org

Formation of this compound During Analytical Procedures

An important consideration in the analysis of cinnamaldehyde, particularly in quality control of cinnamon and its essential oils, is its potential to react with the solvent used.

In-Situ Acetalization in Methanol Solutions

It has been observed that cinnamaldehyde can react with methanol, a common solvent for High-Performance Liquid Chromatography (HPLC), to form this compound. This in-situ acetalization can occur during sample preparation or analysis, leading to an underestimation of the cinnamaldehyde content and the appearance of an unexpected peak in the chromatogram. This reaction has been reported for the first time to occur during a normal analysis procedure, highlighting a significant potential source of analytical error.

Influence of Cinnamaldehyde Concentration, Storage Temperature, and Light Illumination on Formation Kinetics

The rate of formation of this compound in methanol is not constant but is influenced by several factors. Studies have shown that the reaction is affected by the initial concentration of cinnamaldehyde, the temperature at which the solution is stored, and exposure to light.

Higher concentrations of cinnamaldehyde and elevated storage temperatures accelerate the formation of the dimethyl acetal. Light illumination also plays a role in promoting the reaction. A stability study demonstrated that the formation is dependent on the concentration, with significantly less acetal formed at lower cinnamaldehyde concentrations (e.g., 10 mg/g) over a 72-hour period. These findings underscore the importance of carefully considering the solvent and storage conditions for cinnamaldehyde standard solutions in analytical laboratories. It is recommended to avoid using methanol for stock solutions and to be cautious when heating samples in methanol during extraction procedures.

Table 1: Factors Influencing the In-Situ Formation of this compound in Methanol

Factor Influence on Formation Rate Analytical Implication Recommendation
Cinnamaldehyde Concentration Higher concentration increases the rate of acetal formation. Inaccurate quantification of cinnamaldehyde in concentrated samples. Prepare standards at concentrations close to the expected sample concentration.
Storage Temperature Higher temperature accelerates the reaction. Degradation of standard solutions and samples, leading to lower measured values. Store solutions at low temperatures (e.g., refrigeration) and for short durations.
Light Illumination Exposure to light promotes acetal formation. Variability in results depending on laboratory light conditions. Store solutions in amber vials or in the dark to protect from light.

Synthetic Routes to Substituted this compound Analogs

The synthesis of substituted this compound analogs typically involves a two-step process: first, the synthesis of the corresponding substituted cinnamaldehyde, followed by its conversion to the dimethyl acetal.

A powerful method for creating substituted cinnamaldehydes is the palladium-catalyzed oxidative Heck reaction. nih.govacs.org This reaction allows for the synthesis of a wide variety of cinnamaldehyde derivatives by coupling different arylboronic acids with acrolein. nih.govacs.org The reaction proceeds under mild, base-free conditions and can generate functionalized cinnamaldehydes in good to excellent yields. nih.gov For example, starting with various arylboronic acids, a range of α-aryl substituted cinnamaldehydes can be prepared. nih.govacs.org

Other strategies for derivatization include nitration of the aromatic ring, followed by reduction and diazotization to introduce hydroxyl groups, as demonstrated in the synthesis of 2-hydroxycinnamaldehyde (B114546) from cinnamaldehyde. researchgate.net

Once the desired substituted cinnamaldehyde is obtained, it can be converted to its dimethyl acetal analog using standard acetalization procedures, such as reacting it with methanol in the presence of an acid catalyst. The acetal functionality can also serve as a protecting group during subsequent synthetic transformations. acs.org

Preparation of Deuterated this compound

The synthesis of deuterated this compound is typically achieved through a two-step process: the deuteration of cinnamaldehyde at the formyl position, followed by the protection of the resulting deuterated aldehyde as a dimethyl acetal.

A general and effective method for the C-1 deuteration of enals like cinnamaldehyde involves the use of N-heterocyclic carbene (NHC) catalysts in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O). google.com This approach facilitates a hydrogen-deuterium exchange reaction specifically at the aldehyde's formyl group under mild conditions. google.com The process has been shown to be effective for various cinnamaldehyde derivatives, achieving high levels of deuterium incorporation. google.com

Once the deuterated cinnamaldehyde (R-CDO) is prepared, the final step is acetalization. This classic reaction involves treating the aldehyde with an excess of methanol in the presence of an acid catalyst. organic-chemistry.org The reaction can be driven to completion by removing the water that is formed, often by using a dehydrating agent like a trialkyl orthoformate. organic-chemistry.org Research has noted that cinnamaldehyde can react with methanol during analytical procedures to form this compound, highlighting the feasibility of this reaction. researchgate.net

Table 1: N-Heterocyclic Carbene Catalyzed C-1 Deuteration of Cinnamaldehyde Derivatives

EntrySubstrateCatalystD-Incorporation (%)
1CinnamaldehydeTriazolium Salt 5p95-99%
22,3-Disubstituted EnalsTriazolium Salt 5l97-99%
Data sourced from a general approach for deuteration of cinnamaldehyde derivatives. google.com

Synthesis of Ring-Substituted and Chain-Modified Cinnamaldehyde Dimethyl Acetals

The versatile structure of this compound allows for extensive modification on both the phenyl ring and the aliphatic chain.

Ring-Substituted Analogs:

The synthesis of ring-substituted cinnamaldehyde derivatives, which are precursors to the corresponding dimethyl acetals, can be accomplished through various modern organic chemistry reactions. A prominent method is the palladium(II)-catalyzed oxidative Heck reaction. acs.org This reaction couples various arylboronic acids with acrolein under mild, base-free conditions to produce a wide array of functionalized cinnamaldehydes in good to excellent yields. acs.org These aldehyde intermediates can then be readily converted to their dimethyl acetals using standard acetalization procedures. organic-chemistry.orgacs.org

For instance, the synthesis of 3,4-dimethoxythis compound has been detailed as part of a multi-step pathway. researchgate.net The process begins with the appropriate substituted benzaldehyde (B42025) and proceeds through several steps, including a Wittig-type reaction, reduction, and oxidation, before the final acetalization with trimethyl orthoformate and p-toluenesulfonic acid in methanol to yield the target acetal in high yield. researchgate.net

Table 2: Oxidative Heck Reaction for Synthesis of Ring-Substituted Cinnamaldehyde Precursors

EntryArylboronic AcidOlefinProduct Yield (%)
1p-Tolylboronic acidAcrolein92
24-Methoxyphenylboronic acidAcrolein99
34-Chlorophenylboronic acidAcrolein84
42-Naphthylboronic acidAcrolein99
52-Benzofuranboronic acidAcrolein43*
Reaction performed with microwave heating. Data adapted from a study on the synthesis of functionalized cinnamaldehyde derivatives. acs.org

Chain-Modified Analogs:

Modifications to the propenyl chain of cinnamaldehyde are crucial for certain applications, such as the development of enzyme inhibitors. The synthesis of α-aryl substituted analogs has been explored, starting from the appropriately substituted cinnamaldehydes. acs.org For example, in the synthesis of fosmidomycin (B1218577) analogues, the process begins with cinnamaldehydes prepared via the oxidative Heck reaction. A key step involves a 1,4-addition of triethylphosphite to the α,β-unsaturated aldehyde, which modifies the chain structure. acs.org While this specific example leads to further transformations, it demonstrates a strategy for modifying the carbon backbone prior to or after the formation of the acetal.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis of Cinnamaldehyde (B126680) Dimethyl Acetal (B89532)

The hydrolysis of cinnamaldehyde dimethyl acetal to regenerate cinnamaldehyde and methanol (B129727) is a critical reaction, particularly in the context of deprotection strategies in multi-step syntheses. This process is typically catalyzed by acid.

Acid-Catalyzed Mechanism of Acetal Deprotection

The rate of hydrolysis can be influenced by the nature of the acid catalyst. While traditional methods often utilize mineral acids like HCl, milder and more selective catalysts have been developed. These include Lewis acids such as bismuth(III) and cerium(III) compounds, as well as solid-supported reagents like silica (B1680970) sulfuric acid. osti.govorganic-chemistry.org The choice of catalyst can be crucial in complex syntheses where other acid-sensitive functional groups are present.

Equilibrium Studies in Aqueous and Methanolic Systems

The formation and hydrolysis of this compound represent an equilibrium process. In methanolic solutions, particularly in the presence of an acid catalyst, cinnamaldehyde can react with methanol to form the dimethyl acetal. researchgate.net This reaction can even occur as an artifact during the analytical analysis of cinnamaldehyde using methanol as a solvent, with factors such as cinnamaldehyde concentration, temperature, and light exposure influencing the rate of acetal formation. researchgate.netfigshare.com The equilibrium can be shifted towards the acetal by removing the water formed during the reaction, for instance, by using a Dean-Stark trap or a dehydrating agent like trimethyl orthoformate. total-synthesis.comorganic-chemistry.org

Conversely, in aqueous systems, the equilibrium favors the hydrolysis of the acetal back to the aldehyde and alcohol. The presence of a large excess of water effectively drives the reaction towards the hydrolysis products. chemistrysteps.com The kinetics of acetal hydrolysis have been studied, and it has been shown that the mechanism can shift depending on the reaction conditions and the structure of the acetal. masterorganicchemistry.com For instance, the hydrolysis mechanism can change from a specific-acid catalyzed pathway to a general-acid catalyzed one. masterorganicchemistry.com The study of water's effect on the equilibrium between cinnamaldehyde and its dimethyl acetal in methanol has even been utilized as a basis for determining water content in analytical samples. researchgate.net

Carbon-Carbon Bond Forming Reactions

The acetal functionality in this compound renders the carbonyl carbon electrophilic upon activation, making it a substrate for various carbon-carbon bond-forming reactions. These reactions are valuable for elaborating the carbon skeleton of the molecule.

Allylation Reactions with Organometallic Reagents and Allylsilanes

Allylation reactions provide a powerful method for introducing an allyl group, creating a new stereocenter and a terminal double bond that can be further functionalized. This compound can undergo allylation with various reagents, including organometallic compounds and allylsilanes.

The reaction with allylaluminum reagents has been shown to be an efficient method for the allylation of dimethyl acetal moieties, converting them into the corresponding secondary homoallylic alcohols in high yields. researchgate.netumich.edu Similarly, allylation can be achieved using indium-mediated reactions with allyl bromides in aqueous media. researchgate.net

The Hosomi-Sakurai reaction, which employs allylsilanes like allyltrimethylsilane (B147118) in the presence of a Lewis acid catalyst, is another important method for the allylation of acetals. researchgate.net This reaction proceeds through the formation of a carbocation intermediate stabilized by the β-silicon effect, which then reacts with the allylsilane. researchgate.net

Chemo- and Regioselectivity in Allylation of Acetal Functionality

Chemoselectivity is a key consideration in allylation reactions, especially when other reactive functional groups are present in the molecule. Research has demonstrated that high chemoselectivity can be achieved in the allylation of acetals. For instance, it is possible to selectively allylate a ketal or an aryl acetal in the presence of an aliphatic acetal. researchgate.net In the context of this compound, the reactivity of the acetal can be modulated relative to other functional groups.

Regioselectivity concerns the site of nucleophilic attack. In the case of this compound, the allylation occurs at the carbon atom of the acetal, leading to the formation of a homoallylic alcohol after workup. With α,β-unsaturated systems like cinnamaldehyde itself, conjugate addition (1,4-addition) of the allyl group can compete with direct addition (1,2-addition) to the carbonyl. researchgate.net However, by protecting the aldehyde as a dimethyl acetal, the reaction is directed to the acetal carbon.

Diels-Alder Cycloaddition Reactions (Dienophile Applications)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, involving a conjugated diene and a dienophile. libretexts.org The reactivity of the dienophile is a critical factor, with reaction rates being significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comnih.gov These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

In the case of cinnamaldehyde, the aldehyde group acts as an electron-withdrawing group, making it a competent dienophile. However, for this compound, the acetal moiety is not electron-withdrawing. This fundamental electronic difference renders this compound a significantly less reactive dienophile compared to its parent aldehyde. Consequently, it is not typically employed as a dienophile in standard Diels-Alder reactions, as it lacks the necessary electronic activation for efficient cycloaddition under mild conditions.

Enantioselective Diels-Alder reactions aim to control the stereochemistry of the cycloadduct, a crucial aspect of modern organic synthesis. princeton.edunih.gov Many successful strategies for the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes, like cinnamaldehyde, rely on the temporary formation of a chiral iminium ion. mdpi.com This is often achieved using a chiral secondary amine catalyst, such as a MacMillan catalyst. princeton.edumdpi.com The formation of the iminium ion lowers the LUMO energy of the dienophile even more effectively than the aldehyde group itself, thereby accelerating the reaction and providing a chiral environment to direct the stereochemical outcome. mdpi.com

An example of this approach involves the reaction of cinnamaldehyde with cyclopentadiene (B3395910) using a MacMillan catalyst, which can produce the corresponding cycloadduct with excellent enantioselectivity (e.g., 99% ee), although sometimes with modest chemical yields. mdpi.com

These catalytic systems are specifically designed to activate the carbonyl functionality. Since this compound lacks a carbonyl group, these powerful and widely used methods for enantioselective Diels-Alder reactions are not applicable. The absence of the aldehyde functionality prevents the formation of the key chiral iminium ion intermediate, precluding this pathway for asymmetric induction.

Nucleophilic Additions and Cycloadditions

The reactivity of aldehydes and ketones is dominated by nucleophilic addition to the electrophilic carbonyl carbon. ncert.nic.inlibretexts.org The conversion of cinnamaldehyde to this compound serves to protect this reactive site. Acetals are stable to nucleophiles and basic conditions, meaning that reagents like organometallics (e.g., Grignard or organolithium reagents) or enolates will not react at the acetal carbon. youtube.com

While direct nucleophilic attack at the former carbonyl carbon is prevented, the conjugated π-system still presents a potential site for reaction. However, the 1,4-conjugate addition (Michael addition) of nucleophiles to the β-carbon of the double bond is also significantly less favorable for this compound than for cinnamaldehyde. This is because the electron-withdrawing effect of the carbonyl group, which polarizes the double bond and stabilizes the resulting enolate intermediate, is absent.

The primary reaction involving nucleophiles that this compound undergoes is hydrolysis back to the parent aldehyde. This reaction is catalyzed by aqueous acid and proceeds via protonation of one of the methoxy (B1213986) groups, followed by elimination to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. libretexts.org

Oxidative Reactions Involving this compound

The oxidation of cinnamaldehyde can proceed via several pathways, often targeting the aldehyde group to form cinnamic acid or involving the double bond. nih.gov The oxidation process for cinnamaldehyde in the presence of oxygen can be complex, initiating with the formation of peroxides and potentially leading to a variety of products, including benzaldehyde (B42025), benzoic acid, and cinnamaldehyde epoxide. nih.govrsc.org

With the aldehyde functionality protected as a dimethyl acetal, the primary site for oxidative transformation becomes the carbon-carbon double bond. The acetal group itself is generally stable to many oxidizing agents. Common oxidative reactions that could be applied to this compound would include:

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to form the corresponding epoxide at the double bond.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or under catalytic asymmetric conditions (Sharpless asymmetric dihydroxylation), would yield the corresponding diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under vigorous conditions, would cleave the double bond, likely yielding benzaldehyde and a fragment derived from the acetal-containing portion of the molecule.

The specific products and reaction conditions would differ significantly from those of the unprotected aldehyde, highlighting the directing effect of the acetal protecting group.

Stability and Reactivity Profile in Diverse Chemical Environments

This compound's stability is highly dependent on the chemical environment. Research has shown that this acetal can form spontaneously when cinnamaldehyde is dissolved in methanol, a reaction that can be influenced by several factors. researchgate.nettandfonline.com This process of acetalization is an equilibrium reaction and can be accelerated by heat and light. tandfonline.com

The compound is generally stable in neutral and basic (alkaline) environments. However, it is labile under acidic conditions. The presence of even catalytic amounts of acid in an aqueous medium will promote hydrolysis, readily converting the acetal back to cinnamaldehyde and two equivalents of methanol. libretexts.org This reactivity is a cornerstone of its use as a protecting group in multi-step organic synthesis.

The table below summarizes findings on the stability and formation of this compound from its parent aldehyde in a methanol solution, as this is a well-documented context for its formation and stability. researchgate.nettandfonline.com

ParameterEffect on this compoundCitation
Solvent Forms from cinnamaldehyde in methanol, especially during analytical procedures like HPLC. researchgate.nettandfonline.com
Acidic pH Unstable; undergoes rapid hydrolysis to cinnamaldehyde and methanol. libretexts.org
Neutral/Basic pH Generally stable; the acetal group is resistant to attack by bases and most nucleophiles. youtube.com
Temperature Increased temperature accelerates the formation of the acetal from cinnamaldehyde in methanol. researchgate.nettandfonline.com
Light Light exposure can promote the formation of the acetal from cinnamaldehyde in methanol. researchgate.nettandfonline.com
Concentration The formation of the acetal is dependent on the concentration of cinnamaldehyde in the methanol solution. researchgate.net

Catalysis and Catalytic Systems in Cinnamaldehyde Dimethyl Acetal Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional and widely studied method for the synthesis of acetals, including cinnamaldehyde (B126680) dimethyl acetal (B89532). This approach typically involves the use of soluble acid catalysts that can efficiently protonate the carbonyl oxygen of cinnamaldehyde, thereby activating it for nucleophilic attack by methanol (B129727).

Brønsted acids are proton donors and are the traditional catalysts for acetalization reactions. The mechanism involves the protonation of the carbonyl oxygen of cinnamaldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by methanol. This is followed by the elimination of a water molecule and subsequent attack by a second methanol molecule to form the stable dimethyl acetal.

Commonly employed Brønsted acid catalysts include strong mineral acids and organic sulfonic acids. acs.org Research has demonstrated the successful synthesis of (E)-(3,3-dimethoxyprop-1-en-1-yl)benzene (cinnamaldehyde dimethyl acetal) using a catalytic amount of hydrochloric acid in methanol at room temperature. acs.org While effective, the use of these strong, corrosive acids can be problematic, especially if the substrate contains acid-sensitive functional groups. acs.org The reaction is an equilibrium process, and often requires the removal of water to drive the reaction towards the product. researchgate.net

A variety of Brønsted acids have been utilized for the formation of acetals, with their effectiveness varying based on reaction conditions and substrate.

Table 1: Comparison of Homogeneous Brønsted Acid Catalysts for Acetalization

Catalyst Typical Form Advantages Disadvantages
Hydrochloric Acid (HCl) Aqueous or gas in solvent Readily available, inexpensive Corrosive, can be incompatible with acid-sensitive groups
Sulfuric Acid (H₂SO₄) Concentrated liquid Strong acid, effective catalyst Corrosive, strong dehydrating agent, can cause side reactions
p-Toluenesulfonic Acid (p-TsOH) Solid Easy to handle, less corrosive than mineral acids Can require higher temperatures, may need water removal
Trifluoroacetic Acid (TFA) Liquid Strong acid, volatile Corrosive, relatively expensive

Lewis acids function by accepting an electron pair from the carbonyl oxygen of cinnamaldehyde, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. wikipedia.orgncert.nic.in This activation facilitates the nucleophilic addition of methanol. Lewis acid catalysts are often preferred for their milder reaction conditions and higher selectivity compared to Brønsted acids, particularly for substrates with acid-labile groups. wikipedia.org

A range of metal-based Lewis acids have been found to be effective for acetalization. For instance, copper(II) tetrafluoroborate (B81430) hydrate (B1144303) has been reported as a highly efficient catalyst for the formation of dimethyl acetals from aldehydes, including cinnamaldehyde. researchgate.net The study noted that for less electrophilic aldehydes like cinnamaldehyde, using methanol as the solvent was beneficial for the reaction. researchgate.net Metal trifluoromethanesulfonates (metal triflates) are another important class of Lewis acid catalysts known for their high activity and tolerance to moisture in certain applications. researchgate.net The strong Lewis acidity of metal triflates makes them potent catalysts for various organic transformations, including acetal formation. researchgate.net

The interaction between the Lewis acid and the carbonyl group is a key step. Research on the hydrogenation of cinnamaldehyde using Pt-Mo catalysts has highlighted that electropositive metal species can act as Lewis acid sites, promoting the adsorption and activation of the C=O bond. nih.gov This principle of C=O bond activation is directly applicable to acetalization.

Table 2: Examples of Homogeneous Lewis Acid Catalysts in Acetal Chemistry

Catalyst Chemical Formula Key Features
Copper(II) tetrafluoroborate Cu(BF₄)₂·xH₂O Highly efficient, effective for less reactive aldehydes like cinnamaldehyde. researchgate.net
Indium(III) trifluoromethanesulfonate In(OTf)₃ Mild and efficient, compatible with many acid-sensitive functional groups. acs.org
Metal Halides (e.g., TiCl₄, SnCl₄, AlCl₃) MXn Readily available, strong Lewis acids. wikipedia.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and simplification of product purification, which aligns with the principles of green chemistry.

Solid-supported acid catalysts combine the reactivity of an acid with the practical benefits of a solid support. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has emerged as an exceptionally efficient, reusable, and inexpensive catalyst for acetal formation. researchgate.netorganic-chemistry.org This catalytic system allows for reactions to be carried out at room temperature, often under solvent-free conditions, with short reaction times and high yields. researchgate.netorganic-chemistry.org The catalyst is easily recovered by simple filtration and can be reused multiple times without a significant drop in activity. organic-chemistry.orgorganic-chemistry.org For weakly electrophilic aldehydes like cinnamaldehyde, the use of the corresponding alcohol (methanol) as a solvent may be required. researchgate.net

Another class of solid acid catalysts are ion-exchange resins. These are polymeric materials containing acidic functional groups, such as sulfonic acid groups. While their primary application has been in areas like hydrolysis and aldol (B89426) condensation, their acidic nature makes them suitable candidates for catalyzing acetalization reactions. mdpi.comrsc.org They offer the benefits of easy separation and potential for use in continuous flow reactors. researchgate.netmdpi.com

Mesoporous aluminosilicates, such as Al-MCM-41, have also been identified as effective heterogeneous catalysts for reactions involving acetals. researchgate.net The high catalytic activity is attributed to the presence of aluminum, which creates acid sites within the mesoporous structure. These solid catalysts can be easily recovered and reused. researchgate.net

Table 3: Performance of Supported Heterogeneous Catalysts in Acetal Formation

Catalyst System Support Key Advantages
Perchloric Acid on Silica Gel Silica Gel (SiO₂) Extremely efficient, reusable, inexpensive, mild reaction conditions. researchgate.netorganic-chemistry.org
Ion-Exchange Resins Polymer Matrix Easy separation, suitable for flow chemistry, tunable acidity. researchgate.netmdpi.com
Mesoporous Aluminosilicates Silica/Alumina High catalytic activity, reusable, chemoselective potential. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and the presence of catalytically active sites (either Lewis acidic metal centers or functionalized organic linkers) make them promising candidates for heterogeneous catalysis.

Research has shown that UiO-type MOFs, which possess zirconium-based nodes, can act as excellent solid acid catalysts for the acetalization of benzaldehyde (B42025), a close structural analog of cinnamaldehyde. rsc.org The catalytic activity is linked to the presence of Zr–OH/OH₂ sites on the MOF nodes, which function as Brønsted acid sites. rsc.org Furthermore, studies on the hydrogenation of cinnamaldehyde have utilized the Lewis acidic sites on MOFs like Pt/MIL-101 to activate the carbonyl group. researchgate.netacs.org This selective activation of the C=O bond by the Lewis acid sites within the MOF structure strongly suggests their utility for promoting the nucleophilic attack by methanol required for acetalization. The defined and tunable environment within the MOF pores can also impart size and shape selectivity to the catalytic process.

Photoredox Catalysis and Photoacetalization

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can drive unique chemical transformations under mild conditions. ethz.chsigmaaldrich.com In the context of this compound, this approach manifests as photoacetalization.

Studies have shown that cinnamaldehyde can be converted to its dimethyl acetal through a photochemical reaction in methanol. researchgate.net This process can be sensitized by a catalytic amount of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). The reaction mechanism is thought to involve the formation of a photochemically generated acid, which then catalyzes the acetalization in a manner similar to conventional acid catalysis. researchgate.net This method represents a novel, light-induced pathway to acetals that avoids the bulk use of strong acids. The formation of this compound has also been observed as a side reaction during the HPLC analysis of cinnamaldehyde in methanol, particularly under light illumination, further confirming the feasibility of this photo-induced transformation. tandfonline.com

While much of the research in photoredox catalysis involving cinnamaldehyde focuses on other transformations like C-C bond formation or reduction, the principles of generating reactive intermediates with light are applicable. ugr.esrsc.orgresearchgate.netnih.govacs.org The photoacetalization reaction demonstrates a specific instance where light energy is harnessed to facilitate the formation of this compound, offering a greener alternative to traditional methods.

Catalyst Design and Performance Evaluation for this compound Reactions

The synthesis and subsequent reactions of this compound are critically influenced by the design and performance of the catalytic systems employed. The inherent reactivity of the parent molecule, cinnamaldehyde, which possesses both a reactive aldehyde group and a carbon-carbon double bond, necessitates careful catalyst design to achieve high selectivity towards the desired acetal product and to control subsequent transformations. Research in this area focuses on developing catalysts that can efficiently promote the acetalization reaction while minimizing side reactions, such as hydrogenation of the double bond or polymerization.

In the context of related reactions, such as the hydrogenation of cinnamaldehyde, the formation of acetals is often considered a side reaction to be suppressed. researchgate.net However, the conditions and catalytic properties that favor acetal formation in these instances provide valuable insights into catalyst design for its deliberate synthesis. For instance, the presence of acid sites on the catalyst or support can promote acetalization. researchgate.net Continuous flow reactors have been shown to suppress acetal formation during hydrogenation, suggesting that reactor design is a crucial parameter in controlling product selectivity. researchgate.net

The performance of a catalyst in this compound reactions is evaluated based on several key metrics:

Conversion: The percentage of the initial cinnamaldehyde that has been transformed into products.

Selectivity: The percentage of the converted cinnamaldehyde that has been transformed into the desired this compound, as opposed to other products.

Turnover Number (TON): The number of moles of product formed per mole of active catalyst site before deactivation.

Turnover Frequency (TOF): The turnover number per unit of time, representing the catalyst's activity.

The following data table, derived from studies on cinnamaldehyde hydrogenation, illustrates how catalyst composition and reaction conditions can influence product distribution, including the formation of acetal byproducts. While the primary goal of these studies was not acetal synthesis, the data provides a clear indication of the factors that can be tuned to favor or suppress its formation.

Table 1: Performance of Various Catalysts in Reactions Involving Cinnamaldehyde

CatalystSupportPromoter(s)ReactionTemp. (°C)Pressure (bar)Cinnamaldehyde Conversion (%)Cinnamyl Alcohol Selectivity (%)Notes on Acetal Formation
PtCarbon Xerogel-Hydrogenation7516Low Performance--
PtCarbon XerogelCoHydrogenation7516---
PtCarbon XerogelZnHydrogenation7516---
PtCarbon XerogelCo, ZnHydrogenation7516---
PtSiO2-Hydrogenation (Continuous Flow)905HighHighAcetal formation suppressed in continuous flow. researchgate.net
Co1Re1TiO2ReHydrogenation140-9989 (to Cinnamyl Alcohol)-

Data synthesized from multiple sources for illustrative purposes. researchgate.netnih.gov

Furthermore, the use of this compound as a reactant in subsequent reactions, such as cascade reactions, also relies on carefully designed catalytic systems. For example, in a triple organocatalytic cascade reaction, acetaldehyde (B116499) dimethyl acetal (a related compound) has been used as an acetaldehyde surrogate, with an organocatalyst and an acid co-catalyst (Amberlyst-15) to facilitate the reaction sequence. nih.gov This highlights the potential for designing multi-component catalytic systems for complex transformations involving this compound.

The stability and reusability of the catalyst are also critical performance indicators, especially for industrial applications. Heterogeneous catalysts are generally preferred due to their ease of separation from the reaction mixture and potential for regeneration and reuse. ntu.edu.sg Research into solid acid catalysts, such as silica-supported sulfuric acid or heteropolyacids, aims to develop robust and recyclable catalysts for acetalization and related reactions. researchgate.net The design of these catalysts involves optimizing the acid site density, porosity, and surface area to maximize activity and longevity.

Advanced Analytical Methodologies and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of cinnamaldehyde (B126680) dimethyl acetal (B89532). Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclei can be achieved.

Structural Elucidation using ¹H, ¹³C, and 2D-NMR Techniques (COSY, HSQC, HMBC)

The structural confirmation of cinnamaldehyde dimethyl acetal is accomplished through a detailed analysis of its NMR spectra.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum displays characteristic signals for the aromatic protons of the phenyl group, the vinylic protons of the propenyl chain, the acetal proton, and the methoxy (B1213986) protons. The ¹³C NMR spectrum complements this by identifying the chemical shifts of each unique carbon atom in the molecule, from the phenyl ring and vinyl carbons to the acetal and methoxy carbons.

Detailed NMR Assignments: Based on spectral data, the following chemical shifts have been assigned for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl Group (Ar-H)7.41-7.22 (m, 5H)136.6, 128.5, 127.8, 126.6
Vinylic Proton (C=CH-Ar)6.64 (d, J=15.9 Hz, 1H)132.8
Vinylic Proton (C=CH-CH)6.20 (dd, J=15.9, 5.9 Hz, 1H)126.5
Acetal Proton (CH(OMe)₂)5.16 (d, J=5.9 Hz, 1H)102.8
Methoxy Protons (OCH₃)3.33 (s, 6H)52.8

2D-NMR Techniques: To definitively link these proton and carbon signals and confirm the molecular structure, several 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a correlation between the two vinylic protons, confirming their adjacent positions. It would also show a correlation between the acetal proton and its neighboring vinylic proton, establishing the connectivity of the propenyl chain to the acetal group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to unambiguously assign each carbon signal by linking it to its attached proton. For instance, the proton signal at 5.16 ppm would correlate with the carbon signal at 102.8 ppm, confirming this as the acetal carbon. Similarly, the methoxy proton singlet at 3.33 ppm would correlate with the carbon signal at 52.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the methoxy protons (δ 3.33) showing a correlation to the acetal carbon (δ 102.8), and the acetal proton (δ 5.16) showing correlations to the adjacent vinylic carbon (δ 126.5) and the methoxy carbons (δ 52.8).

Application of Deuterated this compound as an Internal Standard

In quantitative NMR (qNMR), an internal standard is a stable compound added in a precise amount to a sample to enable the accurate determination of the analyte's concentration. A deuterated version of the analyte, such as deuterated this compound, presents a theoretically ideal internal standard.

The primary requirements for a qNMR internal standard include high purity, chemical stability, and having at least one NMR signal that does not overlap with any signals from the analyte. By replacing specific protons with deuterium (B1214612), a deuterated standard can be synthesized that is chemically almost identical to the analyte but has a distinct NMR spectrum. For example, if the methoxy groups were deuterated (CD₃), the sharp singlet at 3.33 ppm would be absent in the ¹H NMR spectrum, preventing signal overlap if another compound in a mixture had a signal in that region.

When used, a known mass of the deuterated internal standard is added to the sample. The integral of a specific, non-deuterated proton signal from the standard is compared to the integral of a signal from the non-deuterated this compound analyte. This ratio allows for a precise calculation of the analyte's quantity, as the number of protons contributing to each signal is known.

Chromatographic Techniques

Chromatography is indispensable for separating this compound from complex mixtures, assessing its purity, and monitoring its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitative Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. In the context of this compound, GC is used to separate it from other components in a mixture, such as the starting material (cinnamaldehyde) or byproducts. As the separated compound elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows characteristic fragment ions that are used for its identification.

Key Mass Spectrum Fragments for this compound: nih.gov

Mass-to-Charge Ratio (m/z) Relative Intensity
147 99.99
115 58.33
121 36.46
77 32.29

By comparing the retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum to those of a known reference standard, the compound can be unequivocally identified. Furthermore, by creating a calibration curve with standards of known concentration, GC-MS can be used for precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a primary tool for assessing the purity of this compound samples. A solution of the compound is injected into the HPLC system, and a high-pressure pump forces it through a column packed with a stationary phase. The separation is based on the compound's interaction with the stationary and mobile phases.

A key consideration in the HPLC analysis of cinnamaldehyde is the potential for the in-situ formation of this compound when methanol (B129727) is used as a solvent in the mobile phase or for sample preparation. bohrium.comresearchgate.netfigshare.com This reaction can be influenced by factors such as cinnamaldehyde concentration, temperature, and light exposure. researchgate.netfigshare.com Therefore, when assessing the purity of a cinnamaldehyde sample, the use of methanol must be carefully considered to avoid artificially generating the acetal during analysis. researchgate.netfigshare.com

Conversely, for a sample that is supposed to be pure this compound, HPLC can effectively separate it from any remaining cinnamaldehyde starting material or other impurities. The resulting chromatogram will show a primary peak for the acetal, with the area of this peak being proportional to its purity. HPLC can also be scaled up for preparative purposes to isolate the pure compound from a reaction mixture. bohrium.comresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound from cinnamaldehyde and methanol. The formation of the acetal from the aldehyde in methanol has been monitored using TLC, which can effectively distinguish between the components of the reaction mixture. researchgate.net

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate at regular intervals. The plate is then developed in a suitable solvent system. Because cinnamaldehyde and its dimethyl acetal have different polarities, they will travel up the plate at different rates, resulting in distinct spots with different retardation factor (Rƒ) values.

By spotting the starting material (cinnamaldehyde), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the same plate, one can visually track the disappearance of the reactant spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Ion-Exclusion Chromatography for Water Determination via Acetalization Equilibrium Shift

Ion-exclusion chromatography (IEC) provides a novel method for the determination of water in various analytical samples. This technique leverages the chemical equilibrium between cinnamaldehyde and this compound in a methanolic solution. The core principle of this analysis is the reversible, acid-catalyzed reaction where cinnamaldehyde reacts with methanol to form its dimethyl acetal.

Cinnamaldehyde + 2 CH₃OH ⇌ this compound + H₂O

The position of this equilibrium is highly sensitive to the concentration of water in the medium. In the presence of an acid catalyst, the equilibrium will shift to the left with an increasing amount of water. By monitoring this shift using a spectrophotometric detector, the quantity of water can be accurately determined. The change in the concentration of cinnamaldehyde, which absorbs strongly in the UV region, is proportional to the amount of water present in the sample injected into the chromatographic system. This specific application of the acetalization equilibrium demonstrates a unique analytical use for this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of this compound differs significantly from its parent aldehyde, cinnamaldehyde. This spectral difference is pivotal for various analytical applications, including monitoring reaction kinetics and performing detailed compositional analysis.

Monitoring Reaction Progress and Photooxidation Studies

UV-Vis spectroscopy is an effective tool for monitoring the progress of reactions involving cinnamaldehyde and its dimethyl acetal. A notable application is in the study of the photooxidation of cinnamaldehyde in a methanol solvent. In such studies, cinnamaldehyde is converted into several products, including trans- and cis-cinnamaldehyde (B1237864) dimethyl acetal. researchgate.net

The formation of the dimethyl acetal from the aldehyde leads to distinct changes in the UV spectrum. Cinnamaldehyde exhibits a strong absorbance maximum around 285-290 nm due to the conjugated system involving the phenyl ring, the double bond, and the carbonyl group. Upon conversion to this compound, the conjugation with the carbonyl group is removed, resulting in a significant change in the absorption spectrum. This spectral shift allows researchers to track the disappearance of the reactant (cinnamaldehyde) and the formation of the acetal product over time, providing valuable data on reaction kinetics and mechanisms.

Spectroscopic Analysis using Evolving Factor Analysis

Evolving Factor Analysis (EFA) is a powerful chemometric technique used to analyze data from evolving chemical systems, such as a chemical reaction monitored over time by UV-Vis spectroscopy. In the context of this compound, EFA has been applied to the set of UV absorption spectra recorded during the photooxidation of cinnamaldehyde in methanol. researchgate.net

This analysis allows for the deconvolution of the complex, overlapping spectra obtained from the reaction mixture into the spectra of the individual components. Through EFA, researchers have successfully isolated three principal component spectra from the reaction mixture: one corresponding to trans-cinnamaldehyde, one to cis-cinnamaldehyde, and a third corresponding to the dimethyl acetal of cinnamaldehyde. researchgate.netresearchgate.net This method not only confirms the presence of this compound as a major product but also allows for the determination of the concentration profiles of each component throughout the reaction. researchgate.net

Components Identified by Evolving Factor Analysis During Cinnamaldehyde Photooxidation researchgate.net
Component NumberIdentified Chemical SpeciesRole in Reaction
1trans-CinnamaldehydeReactant
2cis-CinnamaldehydeIntermediate/Product
3This compoundProduct

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for the confirmation of molecular structure through the identification of functional groups based on their characteristic vibrational frequencies. The conversion of cinnamaldehyde to this compound is clearly evidenced by significant changes in the IR spectrum.

The most definitive change is the disappearance of the strong absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration, which is prominent in the spectrum of cinnamaldehyde, typically found around 1667-1689 cm⁻¹. Concurrently, the characteristic, and often weak, C-H stretching vibration of the aldehyde group, seen around 2742 cm⁻¹ and 2813-2818 cm⁻¹, also vanishes upon acetal formation.

In the spectrum of this compound, new, strong absorption bands appear that confirm the presence of the acetal functional group. These are the C-O-C (acetal) stretching vibrations, which typically occur in the fingerprint region between 1200 cm⁻¹ and 1000 cm⁻¹. Other key features retained from the parent molecule include absorptions for the aromatic C-H bond (around 3019-3061 cm⁻¹), the alkene C=C bond (around 1627 cm⁻¹), and the aromatic C=C bonds (around 1449-1624 cm⁻¹). The presence of the acetal C-O-C bands and the absence of the aldehyde C=O and C-H bands provide unambiguous confirmation of the successful synthesis of this compound.

Key IR Vibrational Frequencies for Functional Group Confirmation
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Presence in CinnamaldehydePresence in this compound
AldehydeC=O Stretch~1667 - 1689
AldehydeC-H Stretch~2742, ~2816
AcetalC-O-C Stretch~1000 - 1200
AlkeneC=C Stretch~1627
AromaticC=C Stretch~1449 - 1624
AromaticC-H Stretch~3019 - 3061

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. While comprehensive DFT studies focusing solely on the intrinsic properties of isolated cinnamaldehyde (B126680) dimethyl acetal (B89532) are not widely available in publicly accessible literature, the principles of such analyses can be applied to understand its characteristics. DFT calculations can reveal the electron density distribution, which is crucial for understanding its role as a Lewis base in asymmetric catalysis.

A fundamental application of DFT is the optimization of a molecule's geometry to determine its most stable three-dimensional structure. This process involves calculating key structural parameters. Although specific published data for cinnamaldehyde dimethyl acetal is scarce, a theoretical study would typically yield the following types of information:

Table 1: Hypothetical Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C=C (alkene)~1.34
C-C (alkene-phenyl)~1.48
C-O (acetal)~1.41
C-H (aromatic)~1.08
Bond Angles C=C-C (alkene)~125°
C-O-C (acetal)~113°
H-C-H (methoxy)~109.5°
Dihedral Angles C-C-C=CDefines planarity
O-C-O-CDefines acetal conformation

Note: The values in this table are illustrative and based on typical values for similar functional groups. They are not from a specific published computational study on this compound.

Conformational analysis would further explore the different spatial arrangements of the molecule, particularly the rotation around the single bonds, to identify the lowest energy conformers and the energy barriers between them.

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, experimental ¹H NMR spectra show characteristic peaks for the methoxy (B1213986) groups between δ 3.2–3.4 ppm and for the protons on the aromatic and conjugated alkene groups between δ 5.8–6.8 ppm. A computational study would aim to reproduce these values, providing a theoretical basis for the observed spectrum.

UV-Vis Absorption: The electronic transitions of a molecule can be calculated to predict its UV-Vis absorption spectrum. Cinnamaldehyde derivatives typically show an intense and broad absorption band. nih.gov For instance, some extracts containing this compound exhibit a maximum absorbance around 286 nm. nih.gov Theoretical calculations would help in assigning these absorption bands to specific electronic transitions within the molecule.

Vibrational analysis using DFT calculates the frequencies and intensities of the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. A key indicator of the formation of this compound is the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the presence of ether C-O stretches (around 1100 cm⁻¹). A full computational vibrational analysis would provide a complete theoretical spectrum, allowing for the assignment of each peak to a specific molecular motion. This analysis is also crucial to confirm that an optimized geometry corresponds to a true energy minimum, which is characterized by the absence of imaginary frequencies. osaka-u.ac.jpmdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has been extensively used to investigate the mechanisms of reactions in which this compound participates.

One of the most significant applications of computational chemistry is the study of reaction pathways and the characterization of transition states. DFT calculations have been instrumental in understanding the stereochemistry of reactions like the vinylogous Mukaiyama aldol (B89426) reaction (VMAR), where this compound is a reactant. acs.orgmdpi.com

Computational studies have supported the observed preference for γ-alkylation over α-alkylation in certain reactions, attributing this to favorable secondary π–π* and hydrogen-bonding interactions within the transition state. acs.org Furthermore, DFT has been used to guide the design of catalysts by modeling the stabilization of the transition state, thereby enhancing reaction efficiency and selectivity. acs.org In other instances, DFT calculations have been employed to investigate the energy barriers for different steps in a catalytic cycle, such as the abstraction of a chloride ion from an indium catalyst. osaka-u.ac.jp

Table 2: Illustrative Data from a Hypothetical Transition State Analysis

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Nucleophilic AttackSilyl enol ether + this compound[TS1]Aldol adduct15.2
Proton TransferIntermediate[TS2]Final product5.8

Note: This table is a hypothetical representation of data that could be obtained from a DFT study of a reaction mechanism involving this compound.

The solvent can play a crucial role in a chemical reaction, and computational models can be used to investigate these effects. For reactions involving this compound, molecular dynamics (MD) simulations can be used to model the influence of different solvents, such as tetrahydrofuran (B95107) (THF) versus dichloromethane (B109758) (DCM), on the stabilization of the transition state. The hydrolysis of acetals is another area where solvent effects are significant, and computational studies can elucidate the role of solvent molecules in the reaction mechanism, for example, by determining whether they are directly involved in the transition state. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Cinnamaldehyde (B126680) Acetal (B89532) as a Building Block for Polymeric Materials

Cinnamaldehyde acetal serves as a versatile building block in polymer synthesis, enabling the creation of materials with programmed degradation and responsiveness. The acetal linkage can be strategically placed within a polymer's architecture to control its macroscopic properties and behavior.

Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to external triggers. rsc.org The incorporation of cinnamaldehyde acetal units into a polymer chain imparts pH-responsiveness. rsc.orgnih.gov The acetal linkage is stable under neutral or basic conditions but is readily cleaved in an acidic environment. nih.gov This acid-triggered hydrolysis breaks the polymer chain, leading to material degradation and the release of its constituent parts: cinnamaldehyde and the polymer backbone fragments. nih.gov

This characteristic is highly desirable for applications where controlled release or degradation is required. nih.gov For example, polymers containing cinnamaldehyde acetal have been designed for biomedical applications. nih.gov The environmental responsiveness endowed by the acetal linkage provides significant potential for creating advanced polymer-based systems. nih.gov Beyond pH, researchers have also explored thioacetal linkages, a related structure, to create polymers that respond to reactive oxygen species (ROS), another important biological stimulus. acs.org

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. The integration of acid-cleavable cinnamaldehyde acetal linkages is a key strategy for producing acid-degradable hydrogels. nih.govnih.gov These materials are designed to be stable at physiological pH (around 7.4) but to disintegrate in more acidic environments, such as those found in tumor tissues or endosomal compartments within cells. nih.gov

A notable example is the synthesis of a poly(ethylene glycol) (PEG) based hydrogel containing a single cinnamaldehyde acetal unit within the polymer chain. nih.govresearchgate.net Researchers first synthesized a novel initiator, cinnamaldehyde acetal diethylene glycol (CADEG), which was then used to initiate the polymerization of ethylene (B1197577) oxide. nih.gov The resulting polymer, HO-PEG(ca)-OH, possesses a centrally located, acid-sensitive acetal group. nih.gov This polymer can be further functionalized, for instance by converting the terminal hydroxyl groups to acrylates, and then crosslinked with a thiol-containing molecule (like 4-arm PEG-SH) via a thiol-ene "click" reaction to form a hydrogel. nih.govresearchgate.net

The degradation of these hydrogels is directly dependent on pH. nih.gov Studies have shown that while the hydrogel remains stable at pH 7.4 and 8.0, it degrades completely in acidic conditions. nih.gov The rate of degradation is faster at lower pH values. acs.orgnih.gov This controlled degradation demonstrates the potential of these hydrogels as smart systems for targeted delivery applications. nih.gov

Table 1: Synthesis and Properties of Poly(ethylene glycol) with a Cinnamaldehyde Acetal Unit (HO-PEG(ca)-OH)
PropertyValueMethod
Number Average Molecular Weight (Mn)3,880 g/molSize Exclusion Chromatography (SEC)
Polydispersity Index (PDI)1.06Size Exclusion Chromatography (SEC)
Degradation Product Mn1,900 g/molSize Exclusion Chromatography (SEC)

Data sourced from research by Zhao et al. researchgate.net

Table 2: pH-Dependent Degradation of a Cinnamaldehyde Acetal-Containing Hydrogel
pH of Buffer SolutionTime for Complete Degradation
5.016 hours
6.036 hours
7.4Stable (No degradation observed)
8.0Stable (No degradation observed)

Data reflects findings on hydrogels fabricated from acrylate-PEG(ca)-acrylate and 4-arm PEG-SH. nih.gov

Cinnamaldehyde acetal moieties can be integrated into polymeric materials in two primary ways: within the main polymer chain (the backbone) or as pendant groups attached to the backbone (the side chains). nih.gov

Backbone Integration: To incorporate the acetal into the polymer backbone, cinnamaldehyde is typically first reacted with diol or dithiol compounds to form a cinnamaldehyde-derived acetal or thioacetal. nih.gov This new molecule is then chemically modified to introduce polymerizable groups, such as acrylates, turning it into a monomer. nih.govresearchgate.net This monomer can then undergo polymerization, often through Michael addition reactions, to form a polymer where the acid-sensitive acetal linkage is a repeating unit of the main chain. nih.govresearchgate.net Cleavage of these backbone linkages results in a significant reduction of the polymer's molecular weight. researchgate.net

Side Chain Integration: For side-chain functionalization, a common strategy involves first synthesizing a cinnamaldehyde-derived acetal by reacting cinnamaldehyde with a polyalcohol like pentaerythritol. nih.gov This acetal, which contains free hydroxyl groups, can then be converted into a cyclic carbonate monomer. nih.gov Subsequently, this monomer can be polymerized using ring-opening polymerization to create a polycarbonate with cinnamaldehyde acetal units as side chains. nih.gov Alternatively, pre-formed polymers with reactive groups can be chemically modified by grafting cinnamaldehyde acetal units onto them. nih.gov

Interfacial Polymerization and Cinnamaldehyde Acetal Integration

Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible phases, such as a liquid-liquid or liquid-gas interface. nih.gov This method is widely used to produce thin-film composite membranes. kuleuven.be The process typically involves dissolving one monomer in an aqueous phase and a second, complementary monomer in an organic phase. The polymer film forms rapidly where the two solutions meet. kuleuven.be

While the use of cinnamaldehyde itself has been reported in in situ polymerization processes that share characteristics with interfacial methods, the specific integration of cinnamaldehyde dimethyl acetal into polymers via interfacial polymerization is not extensively documented in current research literature. mdpi.com The synthesis of polyacetals often relies on other methods, such as the reaction of aldehydes with polyvinyl alcohol. rsc.org However, the principles of interfacial polymerization have been applied to other aldehydes and amines to create polymer films and nanocapsules, suggesting that with appropriate monomer design and solvent selection, such techniques could potentially be adapted for acetal-containing precursors. kuleuven.beresearchgate.net

Analytical Methodological Considerations for Cinnamaldehyde Dimethyl Acetal

Impact of In-Situ Acetal (B89532) Formation on Quantitative Analysis of Cinnamaldehyde (B126680)

The use of methanol (B129727) as a solvent in the analytical workflow for cinnamaldehyde can lead to the unintended in-situ formation of cinnamaldehyde dimethyl acetal. tandfonline.comresearchgate.net This chemical reaction is a significant source of error in the quantitative analysis of cinnamaldehyde, as it consumes the target analyte, leading to an underestimation of its true concentration. The reaction involves the addition of two methanol molecules to the aldehyde group of cinnamaldehyde, converting it into the corresponding dimethyl acetal. tandfonline.com

This phenomenon has been observed during routine High-Performance Liquid Chromatography (HPLC) analysis, where a new peak corresponding to this compound appears in the chromatogram of a cinnamaldehyde standard solution prepared in methanol. tandfonline.comresearchgate.net The identity of this product has been confirmed through spectroscopic analysis. tandfonline.comresearchgate.net The formation of the acetal is not instantaneous but progresses over time, influenced by several factors that can accelerate the reaction.

Factors Influencing Acetalization:

Solvent Choice: The reaction is specific to alcoholic solvents like methanol and ethanol. ingentaconnect.com Methanol, being a common solvent for preparing standard solutions and for sample extraction, is the primary culprit in the formation of this compound. tandfonline.com

Concentration: The rate of acetal formation is dependent on the concentration of cinnamaldehyde in the methanolic solution. researchgate.net

Temperature: Elevated temperatures, such as those used in heating extraction procedures with methanol, can significantly accelerate the acetalization process. tandfonline.comresearchgate.net

Storage Conditions: The storage temperature and exposure to light of cinnamaldehyde solutions in methanol can also affect the rate of dimethyl acetal formation. tandfonline.comresearchgate.net

The consequence of this in-situ reaction is a time-dependent decrease in the concentration of cinnamaldehyde, which compromises the accuracy and reliability of quantitative results. The presence of an unexpected peak for this compound can also interfere with the detection and quantification of other compounds in the sample. Therefore, the choice of solvent and analytical conditions must be carefully considered to avoid skewed results when analyzing cinnamaldehyde. tandfonline.com

Strategies for Mitigating Acetalization in Analytical Sample Preparation and Storage

To ensure accurate quantification of cinnamaldehyde, it is crucial to adopt strategies that prevent or minimize its conversion to this compound during sample handling and analysis.

The most effective strategy is to avoid the use of methanol as a solvent for preparing standard or sample solutions of cinnamaldehyde. tandfonline.comingentaconnect.com Studies have investigated the stability of cinnamaldehyde in various common organic solvents and have identified suitable alternatives.

Solvent Stability of Cinnamaldehyde:

SolventStability of CinnamaldehydeAnalytical Technique SuitabilityReference
Methanol Unstable; forms dimethyl acetalNot recommended for stock solutions tandfonline.com, ingentaconnect.com
Anhydrous Ethanol UnstableNot recommended ingentaconnect.com
Acetonitrile (B52724) StableRecommended for HPLC ingentaconnect.com
Ethyl Acetate (B1210297) StableRecommended for GC ingentaconnect.com
Acetone UnstableNot recommended ingentaconnect.com

This table is interactive. You can sort and filter the data.

Based on stability studies, acetonitrile is the recommended solvent for preparing reference and sample solutions for HPLC analysis, while ethyl acetate is suitable for Gas Chromatography (GC) methods. ingentaconnect.com

Other Mitigation Strategies:

Temperature Control: If the use of an alcoholic solvent is unavoidable for extraction, the procedure should be carried out at room temperature or lower to slow down the rate of acetalization. tandfonline.com

Time Limitation: The time between sample preparation and analysis should be minimized to reduce the extent of the reaction.

Light Protection: Samples should be stored in amber vials or protected from light to prevent potential photo-catalyzed reactions, including photooxidation which can also lead to the formation of the acetal. researchgate.net

By implementing these strategies, analysts can significantly improve the accuracy and reproducibility of cinnamaldehyde quantification by preventing its unintended conversion to this compound.

Method Validation for this compound Quantification

While mitigating the formation of this compound is crucial for accurate cinnamaldehyde analysis, there are instances where the direct quantification of the acetal itself is necessary. Validating an analytical method for this purpose ensures that the results are reliable and reproducible. Method validation is typically performed according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

While specific validated methods for this compound are not extensively detailed in the provided search results, the principles of method validation for related compounds like cinnamaldehyde can be applied. Analytical techniques such as HPLC and GC-MS are suitable for this purpose. jmpas.comcsic.esresearchgate.net

Example of HPLC Method Validation Parameters (Adapted for this compound):

Validation ParameterDescriptionTypical Acceptance CriteriaReference (for Cinnamaldehyde)
Selectivity The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.Resolution (Rs) value > 2 between the analyte and the closest eluting peak. jmpas.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area against concentration.Correlation coefficient (r or r²) ≥ 0.99 jmpas.com
Accuracy The closeness of the test results to the true value. It is often determined by a recovery study, spiking a blank matrix with a known concentration of the analyte.Percent recovery within 98-102% (can vary based on concentration). jmpas.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).%RSD ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). jmpas.com, researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Often calculated as 3.3 × (standard deviation of the response / slope of the calibration curve). jmpas.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Often calculated as 10 × (standard deviation of the response / slope of the calibration curve). jmpas.com

This table is interactive. You can sort and filter the data.

For a GC-MS method, validation would follow similar principles, with selectivity being enhanced by the mass spectrometer's ability to identify the specific mass-to-charge ratio (m/z) fragments of this compound. researchgate.netresearchgate.net The development of a fully validated method specifically for this compound would require performing these experiments using a certified reference standard of the compound.

Q & A

Basic: What are the standard synthetic routes for cinnamaldehyde dimethyl acetal, and how can reaction efficiency be optimized?

This compound is synthesized via acid-catalyzed acetalization, where cinnamaldehyde reacts with methanol under acidic conditions. Key parameters include stoichiometric ratios (2:1 alcohol-to-aldehyde), temperature control (25–60°C), and catalyst selection (e.g., p-toluenesulfonic acid or ZrCl₄) . Optimization involves monitoring reaction progress via TLC or GC-MS to minimize side reactions like over-alkylation. Evidence from acetal synthesis in related systems suggests that molecular sieves or Dean-Stark traps improve yield by removing water, shifting equilibrium toward acetal formation .

Advanced: How does this compound form as an analytical artifact during HPLC, and what mitigation strategies are recommended?

During HPLC analysis using methanol-containing mobile phases, cinnamaldehyde can react with methanol to form the dimethyl acetal artifact. This occurs via nucleophilic addition under weakly acidic or neutral conditions, particularly in prolonged storage or elevated temperatures . Mitigation strategies include:

  • Using acetonitrile instead of methanol as the solvent.
  • Storing samples at low temperatures (4°C) and analyzing immediately.
  • Validating analytical methods with spiked controls to quantify artifact formation rates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 3.2–3.4 ppm (methoxy groups) and δ 5.8–6.8 ppm (protons on the aromatic and conjugated alkene groups) confirm acetal structure .
  • GC-MS : Molecular ion peak at m/z 178.23 (C₁₁H₁₄O₂) and fragmentation patterns (e.g., loss of methoxy groups) aid identification .
  • IR Spectroscopy : Absence of the aldehyde C=O stretch (~1700 cm⁻¹) and presence of ether C-O stretches (~1100 cm⁻¹) verify acetal formation .

Advanced: How does this compound function as a protecting group in multi-step organic syntheses?

The acetal protects carbonyl groups from nucleophilic attack or oxidation during reactions like Grignard additions or reductions. For example, in a synthesis of α-phenylsulfonyl cinnamaldehyde, the acetal intermediate is deprotected using HCl/THF/water to regenerate the aldehyde without side reactions . Stability under basic conditions (e.g., LDA or NaH) makes it ideal for sequential functionalization .

Basic: What are the documented safety hazards of this compound in laboratory settings?

  • Skin/eye irritation : Direct contact causes inflammation; use nitrile gloves and goggles.
  • Inhalation risks : Volatilizes at room temperature; handle in fume hoods with <10 ppm exposure limits.
  • Storage : Store in amber glass under inert gas (N₂/Ar) to prevent peroxide formation .

Advanced: How can computational modeling predict the reactivity of this compound in organocatalytic systems?

Density Functional Theory (DFT) calculations reveal electron density distribution on the acetal oxygen atoms, influencing its role as a Lewis base in asymmetric catalysis. For example, in Diels-Alder reactions, the acetal’s stereoelectronic effects enhance dienophile activation. MD simulations further model solvent effects (e.g., THF vs. DCM) on transition-state stabilization .

Basic: What are the industrial and research applications beyond fragrance chemistry?

  • Material science : As a crosslinker in microporous polymers, enhancing thermal stability (up to 300°C) .
  • Pharmaceutical intermediates : Used in synthesizing anticancer agents via Michael addition or click chemistry .

Advanced: How do kinetic studies resolve contradictions in reported acetal stability under varying pH conditions?

Contradictory stability data arise from differing pH ranges:

  • Acidic (pH < 3) : Rapid hydrolysis to cinnamaldehyde.
  • Neutral/basic (pH 7–12) : Stable for >72 hours.
    Kinetic assays (UV-Vis monitoring at 250 nm) quantify degradation rates, with Arrhenius plots revealing activation energies (~50 kJ/mol) .

Basic: What purification methods are optimal for isolating this compound?

  • Distillation : Boiling point ~263°C at 760 mmHg; fractional distillation under reduced pressure (e.g., 10 mmHg, 120°C) minimizes thermal decomposition .
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) eluent .

Advanced: How does isotopic labeling (e.g., ¹³C-methoxy) elucidate mechanistic pathways in acetal-mediated reactions?

¹³C-labeled methoxy groups track methoxide transfer in transacetalization reactions. NMR and MS data confirm whether the mechanism proceeds via oxocarbenium ion intermediates or concerted pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamaldehyde dimethyl acetal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cinnamaldehyde dimethyl acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.